molecular formula C16H13NO5 B358524 [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid CAS No. 891040-98-5

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid

Cat. No. B358524
CAS RN: 891040-98-5
M. Wt: 299.28g/mol
InChI Key: LJCOINGVJDJAMN-UHFFFAOYSA-N
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Description

“[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid” is a chemical compound with the molecular formula C16H13NO5 . It has a molecular weight of 299.28 g/mol . The IUPAC name for this compound is 2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzofuran moiety, an amino group, an oxoethoxy group, and an acetic acid group . The InChI code and Canonical SMILES for this compound are provided in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.28 g/mol and a complexity of 427 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 88.8 Ų .

Scientific Research Applications

Electroluminescent Materials

The compound’s structural similarity to dibenzo[b,d]furan makes it a potential candidate for use in electroluminescent materials . Dibenzo[b,d]furan derivatives have been utilized in the design of narrowband ultrapure green electroluminescent emitters . These materials are crucial for developing high-efficiency displays with pure color profiles, which are essential for next-generation screens and lighting applications.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, compounds like [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid can serve as hole blocking materials (HBMs). HBMs are integral to the OLED structure, improving the efficiency and lifespan of blue phosphorescent OLEDs . The compound’s molecular structure could contribute to high thermal stability and efficient electron transport, leading to devices with lower power consumption and longer operational life.

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, studying its antitumor activities could be a promising direction .

properties

IUPAC Name

2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(8-21-9-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)22-14(12)7-10/h1-7H,8-9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCOINGVJDJAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid

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